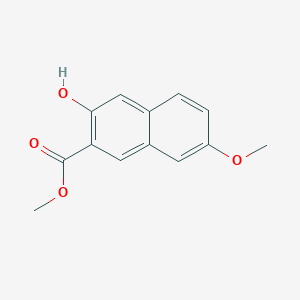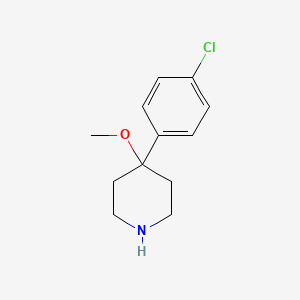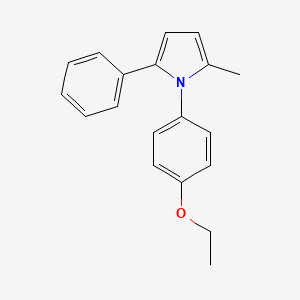
5-bromo-N-methoxy-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-methoxy-N,2-dimethylbenzamide is a chemical compound belonging to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide typically involves the following steps:
Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 5th position.
Amidation: The brominated product is then subjected to amidation with N-methoxy-N-methylamine to form the desired benzamide.
The reaction conditions for these steps may include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride for the bromination step. The amidation reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-methoxy-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are applied.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different functionalized derivatives.
Aplicaciones Científicas De Investigación
5-bromo-N-methoxy-N,2-dimethylbenzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-methoxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the amide nitrogen can enhance its binding affinity to these targets, leading to modulation of their activity. The bromine atom at the 5th position may also play a role in stabilizing the compound’s interaction with its targets through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
N-methoxy-N-methylbenzamide: Lacks the bromine and methyl substituents, making it less sterically hindered.
N-methoxy-N-methyl-5-bromo-2-chlorobenzamide: Contains a chlorine atom instead of a methyl group at the 2nd position, which can alter its reactivity and binding properties.
N-methoxy-N-methyl-5-bromo-2-fluorobenzamide: The presence of a fluorine atom can significantly affect its electronic properties and interactions with molecular targets.
Uniqueness
5-bromo-N-methoxy-N,2-dimethylbenzamide is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
5-bromo-N-methoxy-N,2-dimethylbenzamide |
InChI |
InChI=1S/C10H12BrNO2/c1-7-4-5-8(11)6-9(7)10(13)12(2)14-3/h4-6H,1-3H3 |
Clave InChI |
ZJAGXJWJPPDLOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)C(=O)N(C)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-1,3,8-Triazaspiro[4.5]dec-1-en-4-one](/img/structure/B8729680.png)

![7-bromo-1H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B8729698.png)





![Ethanol, 2-[(1H-indol-3-ylmethyl)thio]-](/img/structure/B8729763.png)
![5-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8729764.png)

